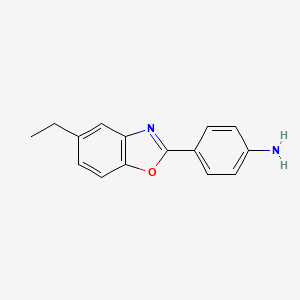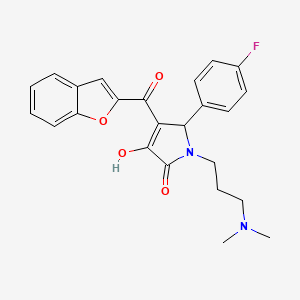![molecular formula C16H10F3N7O B2579880 5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine CAS No. 892766-66-4](/img/structure/B2579880.png)
5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, a triazole ring, and a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings (pyridine, oxadiazole, and triazole), which contribute to its stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present in its structure. The pyridine ring, for example, is electron-deficient and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A range of derivatives, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, has been synthesized starting from isonicotinic acid hydrazide. These compounds have shown significant in vitro anticancer activity against multiple human cancer cell lines. Notably, Mannich bases derived from these compounds exhibited potent activity, highlighting their potential as anticancer agents (Abdo & Kamel, 2015).
Antimicrobial Activities
Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities. The compounds synthesized demonstrated good to moderate activity against a range of microbes, emphasizing the chemical's potential in developing new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Characterization of Heterocyclic Derivatives
Research has also been conducted on synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These efforts aim to explore the chemical's versatility in forming complex structures with potential biological activities (El‐Sayed et al., 2008).
Antibacterial Activity of Polyheterocycles
A study synthesizing and evaluating the antibacterial activity of polyheterocycles incorporating oxadiazoles and pyridyl triazole rings indicated that these compounds exhibit good antibacterial properties. This suggests the possibility of developing new antibacterial drugs based on these structures (Hu et al., 2005).
Synthesis of Pyridyl Polyheterocyclic Compounds
Compounds containing s-triazole and oxadiazole subunits have been synthesized, demonstrating in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underlines the compound's role in creating new agents with antibacterial efficacy (Hu, Li, & Huang, 2006).
Mecanismo De Acción
Target of action
Compounds with 1,3,4-oxadiazole derivatives of pyridines have been synthesized and screened for antibacterial activity . They have shown effectiveness against various bacterial and fungal strains .
Mode of action
They interact with bacterial and fungal cells, disrupting their growth and proliferation .
Biochemical pathways
Similar compounds have been found to interfere with the growth and proliferation of microbial cells .
Pharmacokinetics
Similar compounds have been synthesized with a high yield and purity, suggesting potential for good bioavailability .
Result of action
Similar compounds have demonstrated promising antibacterial and antifungal properties .
Action environment
Similar compounds have been effective against various bacterial and fungal strains in laboratory conditions .
Propiedades
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-3-1-2-4-11(10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-5-7-21-8-6-9/h1-8H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZGWOZRLEXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)
![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)
![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)



![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)


